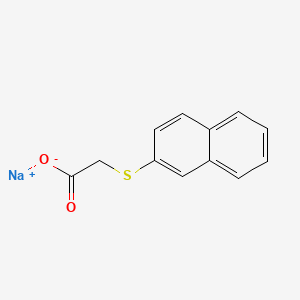

Sodium (2-naphthylthio)acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93857-64-8 |

|---|---|

Molecular Formula |

C12H9NaO2S |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

sodium;2-naphthalen-2-ylsulfanylacetate |

InChI |

InChI=1S/C12H10O2S.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14);/q;+1/p-1 |

InChI Key |

MUPVREPNMPZHGK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 2 Naphthylthio Acetate

Derivatization Reactions and Functional Group Manipulations for Related Thioacetates

Analysis of Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic characteristics and chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. Computational studies on related aromatic acetic acid derivatives, such as naphthalene (B1677914) acetic acid, have shown that charge transfer occurs within the molecule, which is evidenced by the nature of the HOMO and LUMO energy levels. For these types of compounds, the HOMO is typically localized on the electron-rich naphthalene ring system, while the LUMO is often distributed over the carboxylic acid group, facilitating intramolecular charge transfer.

| Electronic Property | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ionization potential; ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the electron affinity; ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

This table presents theoretical electronic properties derived from HOMO-LUMO energies.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF) Analysis

The Localized Orbital Locator (LOL) and Electron Localization Function (ELF) are powerful quantum chemical tools used to visualize and analyze the nature of chemical bonding in molecules. They provide a three-dimensional representation of electron localization, which is invaluable for identifying covalent bonds, lone pairs, and delocalized electronic systems.

Electron Localization Function (ELF): The ELF is a function of spatial coordinates that takes values between 0 and 1. Regions with high ELF values (approaching 1) correspond to areas where electron pairs are highly localized, such as in covalent bonds or as lone pairs on heteroatoms. Conversely, regions with low ELF values indicate areas of low electron density or delocalized electrons. For Sodium (2-naphthylthio)acetate, ELF analysis would be expected to show high localization in the C-C and C-H bonds of the naphthalene ring, the C-S and S-C bonds, and around the oxygen atoms of the acetate (B1210297) group, corresponding to their lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, the LOL is based on the kinetic energy density and provides insight into regions of high electron localization. It is particularly effective at distinguishing the spatial extent of localized orbitals. LOL maps can clearly delineate the bonding and non-bonding electron pairs, offering a detailed picture of the molecular electronic structure. In this compound, LOL analysis would highlight the covalent nature of the bonds and the regions occupied by non-bonding electrons on the sulfur and oxygen atoms.

Computational Prediction of Binding Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the interaction between a ligand and a protein's active site.

For a compound like this compound, molecular docking studies can predict its potential binding affinity and mode of interaction with various biological targets. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding energy for different conformations.

Key interactions that contribute to the binding affinity include:

Hydrogen Bonds: The carboxylate group of the acetate moiety is a potent hydrogen bond acceptor.

Hydrophobic Interactions: The large, aromatic naphthalene ring can engage in significant hydrophobic and π-π stacking interactions with nonpolar residues in a protein's binding pocket.

Studies on derivatives of the parent (2-naphthylthio)acetic acid have already demonstrated the utility of computational modeling in identifying and optimizing their binding to protein targets like Bfl-1 nih.gov. A hypothetical docking study of this compound against a relevant protein target would likely show the naphthalene ring occupying a hydrophobic pocket, while the sodium acetate group could form ionic and hydrogen bonds with polar or charged residues at the binding site interface.

| Interaction Type | Molecular Feature | Potential Protein Residues | Binding Energy (kcal/mol) (Illustrative) |

| Ionic / Hydrogen Bond | Carboxylate (Acetate) Group | Arginine, Lysine, Serine, Threonine | -4.0 to -8.0 |

| π-π Stacking | Naphthalene Ring | Phenylalanine, Tyrosine, Tryptophan | -2.0 to -5.0 |

| Hydrophobic (Alkyl-π) | Naphthalene Ring | Leucine, Isoleucine, Valine, Alanine | -1.5 to -4.0 |

This table illustrates potential binding interactions and their estimated energy contributions in a molecular docking scenario.

Spectroscopic Characterization and Computational Chemistry Studies of Sodium 2 Naphthylthio Acetate

Advanced Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

A suite of advanced spectroscopic techniques is indispensable for the unambiguous determination of the molecular structure of Sodium (2-naphthylthio)acetate and for analyzing its vibrational and electronic properties. These methods provide complementary information that, when pieced together, offers a complete picture of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR for Derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are the primary methods for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of the parent acid, (2-naphthylthio)acetic acid, is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthalene (B1677914) ring system would typically appear in the downfield region, between 7.0 and 8.0 ppm, exhibiting complex splitting patterns due to spin-spin coupling between adjacent protons. The methylene (B1212753) protons of the acetate (B1210297) group, being adjacent to the sulfur atom, would appear as a singlet further upfield, likely in the range of 3.5-4.0 ppm. The acidic proton of the carboxylic acid would be observed as a broad singlet at a much lower field, often above 10 ppm, though this signal would be absent in the spectrum of the sodium salt, this compound, in D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For (2-naphthylthio)acetic acid, one would expect to see signals for the ten distinct carbon atoms of the naphthalene ring, the methylene carbon of the acetate group, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically between 170 and 180 ppm. The aromatic carbons would resonate in the range of 120-140 ppm, while the methylene carbon would appear further upfield.

Due to the limited availability of specific experimental NMR data for this compound in the public domain, the following table presents expected chemical shift ranges based on the analysis of similar structures.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Naphthalene (Ar-H) | 7.0 - 8.0 | Carbonyl (C=O) | 170 - 180 |

| Methylene (-S-CH₂-) | 3.5 - 4.0 | Naphthalene (Ar-C) | 120 - 140 |

| Carboxylic Acid (-COOH) | >10 | Methylene (-S-CH₂-) | 35 - 45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻), typically appearing in the region of 1550-1610 cm⁻¹. This is a key difference from the carboxylic acid form, which would show a strong carbonyl (C=O) stretch at a higher frequency, around 1700-1730 cm⁻¹. Other significant absorptions would include the C-H stretching vibrations of the aromatic naphthalene ring and the methylene group (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), and the C-S stretching vibration, which is typically weaker and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the carboxylate group, which is often weak in the IR spectrum, would be expected to show a strong band in the Raman spectrum in the range of 1400-1450 cm⁻¹. The aromatic C=C stretching vibrations would also be prominent in the Raman spectrum.

A study on the related compound 1-naphthyl acetic acid provides insight into the expected vibrational modes of the naphthalene moiety. nih.gov The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 | 2900 - 3000 |

| Asymmetric COO⁻ Stretch | 1550 - 1610 | Weak |

| Symmetric COO⁻ Stretch | Weak | 1400 - 1450 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-S Stretch | 600 - 800 | 600 - 800 |

Mass Spectrometry (e.g., MALDI-TOF) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

For this compound, a soft ionization technique like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry would be suitable for determining the molecular weight of the intact sodium salt. The expected mass spectrum would show a prominent peak corresponding to the sodium adduct of the molecule, [M+Na]⁺.

Electron ionization (EI) mass spectrometry of the parent acid, (2-naphthylthio)acetic acid, would likely lead to more extensive fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and cleavage of the C-S bond. The fragmentation of the related compound (2-naphthalenyloxy)acetic acid suggests that a major fragment would correspond to the naphthyl moiety. nist.gov

Predicted collision cross-section data for various adducts of (2-naphthylthio)acetic acid provides further insight into its gas-phase ion structure. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.04743 | 143.9 |

| [M+Na]⁺ | 241.02937 | 152.0 |

| [M-H]⁻ | 217.03287 | 147.2 |

| [M+NH₄]⁺ | 236.07397 | 163.3 |

| [M+K]⁺ | 257.00331 | 147.8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the naphthalene chromophore. Naphthalene exhibits characteristic π → π* transitions. The spectrum of the closely related 2-naphthoic acid shows absorption maxima at 236 nm, 280 nm, and 334 nm. sielc.com It is anticipated that this compound would display a similar absorption profile, with slight shifts in the absorption maxima due to the presence of the thioacetate (B1230152) substituent. The carboxylate group itself has a weak n → π* transition at a lower wavelength, which may be masked by the stronger absorptions of the naphthalene ring.

Quantum Chemical Calculations and Molecular Modeling Approaches

Computational chemistry provides a powerful theoretical framework to complement experimental spectroscopic data. Quantum chemical calculations can be used to predict molecular geometries, spectroscopic properties, and electronic structures.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can be employed to optimize the molecular geometry, providing theoretical bond lengths and angles. Furthermore, these calculations can predict vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Theoretical predictions of NMR chemical shifts can also be calculated to assist in the interpretation of experimental spectra.

A computational study on the related molecule 2-Naphthylacetic Acid using DFT with the B3LYP functional and a 6-311++G(d,2p) basis set has been reported. pnu.edu.ua This study demonstrated good agreement between the calculated and experimental vibrational spectra and optimized molecular geometry. pnu.edu.ua Similar computational approaches for this compound would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Frequency Calculations: Predicting the IR and Raman spectra to aid in the assignment of experimental bands.

NMR Chemical Shift Calculations: Predicting ¹H and ¹³C chemical shifts to support the interpretation of experimental NMR data.

Electronic Property Calculations: Investigating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the electronic transitions observed in the UV-Vis spectrum.

These computational studies provide valuable insights into the structure and properties of the molecule at an atomic level, offering a powerful synergy with experimental spectroscopic techniques.

Biological Activities and Mechanistic Investigations of Sodium 2 Naphthylthio Acetate

General Biological Properties Associated with Organosulfur Compounds

Organosulfur compounds, a diverse class of molecules containing at least one carbon-sulfur bond, are recognized for a wide array of biological activities. These properties are largely attributed to the unique chemical characteristics of the sulfur atom, including its various oxidation states and its ability to form reactive species.

Antimicrobial Potential, Including Activity Against Gram-Positive Organisms

Organosulfur compounds are well-documented for their broad-spectrum antimicrobial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. researchgate.netnih.govresearchgate.netdut.ac.zaspandidos-publications.com The antimicrobial action of these compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.

A primary mechanism of action involves the reaction of organosulfur compounds with free sulfhydryl groups of enzymes and other proteins within the bacterial cell. researchgate.netdut.ac.za This interaction can lead to the formation of disulfide bonds, which alters the protein's three-dimensional structure and inactivates its function. This disruption of enzymatic activity can compromise the integrity of the bacterial cell membrane and inhibit critical metabolic pathways, ultimately leading to cell death. researchgate.netdut.ac.za

Notably, many organosulfur compounds derived from plants, such as allicin (B1665233) from garlic, have shown potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. researchgate.netnih.govspandidos-publications.com The antimicrobial efficacy of these compounds can be influenced by the number of sulfur atoms in the molecule, with polysulfides often exhibiting greater activity. spandidos-publications.com

Antioxidant Capacities and Reactive Oxygen Species Modulation

A significant biological property of organosulfur compounds is their capacity to act as antioxidants and modulate the levels of reactive oxygen species (ROS) within cells. mdpi.comnih.govnih.gov Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in a variety of chronic diseases. nih.govnih.gov

Organosulfur compounds can exert their antioxidant effects through several mechanisms:

Direct ROS Scavenging: Some organosulfur compounds can directly neutralize free radicals, such as the superoxide (B77818) radical anion, thereby preventing them from damaging cellular components like DNA, proteins, and lipids. nih.govarabjchem.org

Modulation of the Glutathione (B108866) Redox Cycle: These compounds can influence the glutathione (GSH) redox cycle, a critical cellular antioxidant system. nih.gov They can help maintain a high ratio of reduced to oxidized glutathione, which is essential for protecting cells from oxidative damage.

Activation of the Nrf2-ARE Pathway: A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide range of cytoprotective genes, including those encoding for antioxidant enzymes. mdpi.com By activating Nrf2, organosulfur compounds can enhance the cell's intrinsic antioxidant defenses. mdpi.com

The versatility of sulfur's chemistry allows organosulfur compounds to participate in various redox reactions, contributing to their ability to counteract oxidative stress. mdpi.com

Enzyme-Modulating and Enzyme Inhibitory Effects

Organosulfur compounds are known to interact with and modulate the activity of a wide range of enzymes. nih.govresearchgate.netnih.gov This modulation can be either inhibitory or inductive, depending on the specific compound and the target enzyme.

For instance, certain organosulfur compounds have been shown to be potent inhibitors of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a wide variety of endogenous and exogenous compounds. nih.gov The inhibition of specific CYP isozymes can have significant implications for drug metabolism and toxicology. The inhibitory mechanism can be competitive, noncompetitive, or mixed. nih.gov

Conversely, some organosulfur compounds can induce the activity of phase II detoxification enzymes, such as glutathione S-transferases (GSTs). researchgate.net This induction is often mediated through the Nrf2 pathway and contributes to the chemopreventive effects of these compounds by enhancing the detoxification and elimination of carcinogens. researchgate.net

Furthermore, research has explored the inhibitory effects of organosulfur compounds on enzymes implicated in neurodegenerative diseases, such as those related to Alzheimer's disease. nih.gov

Specific Biological Roles of Sodium (2-naphthylthio)acetate and Related Compounds

While the general biological activities of organosulfur compounds provide a foundational understanding, specific research into this compound and its derivatives has revealed more targeted biological roles.

Research into Plant Growth Regulation and Cell Activation

While direct studies on the plant growth regulatory effects of this compound are not extensively documented in publicly available literature, the structurally related compound, sodium naphthalene (B1677914) acetate (B1210297) (NAA), is a well-known synthetic auxin. plantgrowthhormones.complantgrowthhormones.commade-in-china.com Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development.

NAA is widely used in agriculture to:

Promote cell division and elongation. plantgrowthhormones.com

Induce the formation of adventitious roots , which is particularly useful for plant propagation from cuttings. plantgrowthhormones.com

Increase fruit set and prevent premature fruit drop. plantgrowthhormones.complantgrowthhormones.com

Promote the growth of fruits, roots, and tubers. plantgrowthhormones.com

Given the structural similarity, it is plausible that this compound could exhibit auxin-like activity, but specific research is required to confirm this hypothesis and determine its efficacy as a plant growth regulator.

Investigations as Selective Inhibitors of Biological Targets (e.g., Bfl-1)

Recent research has identified derivatives of (2-naphthylthio)acetic acid as promising selective inhibitors of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). nih.govresearcher.life Bfl-1 is a member of the Bcl-2 protein family, which are key regulators of apoptosis (programmed cell death). nih.gov Overexpression of anti-apoptotic proteins like Bfl-1 is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to chemotherapy. nih.govnih.gov

A study focused on the discovery and optimization of (2-naphthylthio)acetic acid derivatives identified a lead compound that could effectively block the interaction between Bfl-1 and pro-apoptotic proteins. nih.gov This inhibition is crucial for inducing apoptosis in cancer cells that are dependent on Bfl-1 for their survival.

A significant challenge in targeting Bcl-2 family members is achieving selectivity, particularly against the closely related protein Mcl-1. nih.gov The research demonstrated that through structural modifications and computational modeling, a (2-naphthylthio)acetic acid derivative was developed with more than 10-fold selectivity for Bfl-1 over Mcl-1. nih.gov This selectivity is critical for minimizing off-target effects and developing a more targeted cancer therapy.

Table 1: Investigated Biological Activities of (2-naphthylthio)acetic acid derivatives

| Biological Target | Activity | Key Findings |

|---|---|---|

| Bfl-1 (anti-apoptotic protein) | Selective Inhibition | A derivative of (2-naphthylthio)acetic acid was identified as a lead compound that blocks the Bfl-1/BIM interaction. nih.gov |

This research highlights the potential of this compound and its derivatives as valuable scaffolds for the development of novel and selective anticancer agents. nih.gov

Antiviral Properties of Naphthylthio Analogues (e.g., anti-HIV-1 Activity)

Analogues of this compound, specifically those incorporating a naphthylthio moiety, have demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). Research into a class of compounds known as 6-naphthylthio HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) derivatives has identified them as potent nonnucleoside reverse transcriptase inhibitors (NNRTIs).

In vitro studies have shown that various novel 6α- and 6β-naphthylthio HEPT derivatives exhibit a range of anti-HIV-1 activity. The 6α-naphthylthio derivatives, in particular, displayed significant potency. For instance, specific analogues showed strong inhibitory effects with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) in the nanomolar range, indicating high efficacy. nih.gov Conversely, the 6β-naphthylthio derivatives generally showed lower activity. nih.gov However, a dramatic increase in anti-HIV-1 activity was observed in the 6β-naphthylthio series when a nitro group was introduced to the C-1 position of the naphthyl ring. nih.gov

The table below summarizes the in vitro anti-HIV-1 activity of selected 6α-naphthylthio HEPT analogues, highlighting their potency and selectivity. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 7e | 0.048 | 735 |

| 7h | 0.057 | 579 |

| 7k | 0.063 | 565 |

Other naphthalene-based compounds have also been investigated for anti-HIV activity. Naphthalenesulfonic acid derivatives have been shown to inhibit HIV-1 and HIV-2 induced cytopathogenicity. nih.gov Furthermore, certain novel inhibitors have been developed that target the HIV-1 envelope glycoprotein (B1211001) gp120, binding within the Phe43 cavity to prevent viral entry. nih.gov These findings collectively underscore the potential of the naphthalene scaffold, including naphthylthio derivatives, as a source of new antiviral agents.

Elucidation of Molecular Mechanisms of Action and Cellular Interactions

Mechanisms of Interaction with Biological Macromolecules (e.g., Proteins, Enzymes, Receptors)

The primary mechanism by which naphthylthio analogues exert their anti-HIV-1 effect is through direct interaction with viral enzymes. The 6-naphthylthio HEPT derivatives function as nonnucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This means they bind to a non-catalytic site on the HIV-1 reverse transcriptase enzyme, an allosteric pocket distinct from the active site where nucleoside analogues bind. This binding event induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its function. The inhibition of reverse transcriptase is a critical step in preventing the conversion of the viral RNA genome into DNA, which is a necessary precursor for the integration of viral genetic material into the host cell's genome.

Beyond reverse transcriptase, other naphthalene-based compounds have been shown to interact with different viral proteins. For example, certain naphthalenesulfonic acid derivatives inhibit HIV-1 giant cell formation, a process mediated by the viral envelope proteins. nih.gov Other novel naphthalene-derived antagonists have been crystallized in complex with the HIV-1 surface glycoprotein gp120. nih.gov These inhibitors bind specifically within a pocket on gp120 known as the Phe43 cavity, interfering with the conformational changes required for the virus to attach to and enter host cells. nih.gov This demonstrates that molecules with a naphthalene core can be designed to target various biological macromolecules crucial to the viral life cycle.

Role of the Sulfur Atom and Thiol Reactivity in Bioactivity and Adduct Formation

The sulfur atom is a key feature of the (2-naphthylthio)acetate structure and plays a significant role in the molecular interactions that underpin its biological activity. Sulfur is a highly polarizable atom capable of participating in a variety of noncovalent interactions that are crucial for molecular recognition and binding to biological targets. nih.gov These interactions can include hydrogen bonding, sulfur-π interactions with aromatic rings (such as those found in amino acid residues of proteins), and S-lone pair interactions. nih.gov In the context of enzyme inhibition, these sulfur-mediated noncovalent forces can contribute significantly to the stability of the drug-target complex, enhancing binding affinity and inhibitory potency.

The term "adduct formation" in relation to this compound is frequently discussed in the context of analytical chemistry, specifically electrospray ionization mass spectrometry (ESI-MS). In ESI-MS, the sodium salt form of the molecule readily facilitates the formation of sodium adducts, where the molecule of interest is detected with a sodium ion attached ([M+Na]+). The presence of sodium acetate in a sample can be used intentionally to promote the formation of these sodium adducts for analytical purposes. researchgate.netsemanticscholar.org This phenomenon is related to the gas-phase proton affinity of the corresponding anion and is a tool used to aid in the detection and characterization of molecules. nih.gov It is important to distinguish this analytical observation from biological adduct formation, where a molecule might covalently bind to a biological macromolecule (like a protein) through a reactive group. The thioether linkage in this compound is generally stable, and the available literature does not detail a mechanism involving its direct thiol reactivity or covalent adduct formation with proteins in a biological setting.

Impact on Cellular Signaling Pathways and Metabolic Processes

While research specifically detailing the impact of the entire this compound molecule on cellular signaling pathways is limited, studies on the sodium acetate component provide insights into how the acetate moiety can influence cellular processes. It is crucial to note that these effects are attributable to the acetate ion and may not be representative of the activity of the larger, more complex parent compound.

Studies have shown that sodium acetate can modulate various signaling pathways. For instance, in macrophages, sodium acetate has demonstrated a dose-dependent bidirectional regulatory effect on inflammatory responses. mdpi.comresearchgate.net This regulation involves the PPARγ/UCP2/AMPK/iNOS/IκBα/NF-κB signaling pathway, which plays a critical role in immunity and inflammation. mdpi.com Furthermore, sodium acetate has been found to regulate lipid metabolism in both macrophages and hepatocytes. mdpi.comresearchgate.net

In other biological contexts, sodium acetate has been shown to influence cell proliferation and intestinal health by activating the Wnt/β-catenin pathway. researchgate.net It has also been implicated in the regulation of milk fat synthesis in mammary epithelial cells through the activation of the GPR41/GPR43 receptors and the subsequent mTORC1 signaling pathway. uiowa.edu These findings highlight the diverse metabolic and signaling roles of acetate, though further research is required to determine how the presence of the 2-naphthylthio group modifies or directs these activities in the context of the full this compound molecule.

Derivatives and Analogues of Sodium 2 Naphthylthio Acetate: Synthesis and Structure Activity Relationship Studies

Structural Modifications of the Carboxylate Moiety

Modifications to the carboxylate group of Sodium (2-naphthylthio)acetate have been a key strategy in developing new analogues. By converting the carboxylic acid to amides, esters, and other related functional groups, researchers can modulate properties such as solubility, stability, and interaction with biological targets.

Synthesis and Biological Evaluation of Amide Derivatives

The conversion of the carboxylate group to an amide linkage has yielded derivatives with a range of biological activities. The synthesis of these amide derivatives typically involves activating the carboxylic acid of (2-naphthylthio)acetic acid and then reacting it with a desired amine.

Research has shown that naphthoylamide derivatives can serve as potent inhibitors of specific biological pathways. For instance, a novel 5-R'-1-naphthylmethylamide scaffold was designed to act as a small molecule inhibitor of STAT3 phosphorylation, a critical pathway in the proliferation of rectal cancer. nih.gov Certain compounds from this series demonstrated significant inhibitory ability against various colorectal cancer (CRC) cell lines and were found to induce apoptosis by inhibiting STAT3 phosphorylation without affecting normal human cells. nih.gov In vivo studies confirmed that these derivatives could significantly reduce tumor volume in mouse models without notable toxicity to other organs. nih.gov

Furthermore, N-naphthoyl-phenylglyoxamide-based compounds have been synthesized and evaluated as small molecular mimics of antimicrobial peptides (AMPs). nih.gov These synthetic mimics represent a strategy to address growing antimicrobial resistance. Biological testing of these glyoxamide derivatives against Staphylococcus aureus revealed significant antibacterial activity, with some compounds also showing efficacy against established biofilms. nih.gov

Table 1: Biological Activity of Selected Amide Derivatives

| Compound Class | Target/Activity | Key Findings |

|---|---|---|

| 5-R'-1-Naphthylmethylamides | STAT3 Phosphorylation Inhibition (Anticancer) | Inhibited proliferation and induced apoptosis in colorectal cancer cell lines; reduced tumor volume in vivo. nih.gov |

| N-Naphthoyl-phenylglyoxamides | Antimicrobial, Biofilm Inhibition | Showed antibacterial activity against Staphylococcus aureus and activity against established biofilms. nih.gov |

Ester and Other Functionalized Carboxylic Acid Derivatives

Esterification of the carboxylic acid group is a common modification, often leading to changes in pharmacokinetic properties. The synthesis of esters from carboxylic acids is a fundamental reaction in organic chemistry, typically achieved through reactions with alcohols under acidic conditions. researchgate.netuomus.edu.iq

In the context of naphthalene-containing compounds, esterification has been shown to enhance certain biological activities. A study on synthetic naphthalene (B1677914) derivatives found that the esterification of a 1-naphthalene derivative enhanced its antioxidant activity. researchgate.net Specifically, the diacetate ester derivative, 2-hydroxymethyl-1-naphthol (B11913058) diacetate (TAC), showed the highest potency in inhibiting lysozyme (B549824) release from rat neutrophils, indicating significant anti-inflammatory potential. researchgate.net Carboxylic acid derivatives, including esters and amides, are characterized by the attachment of a functional group to an acyl group (RCO–), which substantially changes the properties compared to the parent carboxylic acid. libretexts.org

The functional group of a carboxylic ester is an acyl group bonded to an –OR or –OAr group, and these compounds are prevalent in a wide range of natural and synthetic products. uomus.edu.iqlibretexts.org The conversion of the carboxylic acid to various derivatives like esters, amides, and acid halides allows for a broad exploration of chemical and biological properties. libretexts.orglibretexts.org

Modifications of the Naphthyl Thioether System

Altering the naphthyl thioether portion of the molecule provides another avenue for creating analogues with novel properties. This includes adding substituents to the naphthalene ring system or building larger, more complex molecular architectures.

Introduction of Substituents onto the Naphthyl Ring

The introduction of various functional groups onto the naphthalene ring can significantly impact the molecule's interaction with biological targets. Research into combretastatin (B1194345) A-4 analogues, which are potent antimitotic agents, has explored the replacement of its characteristic phenyl rings with a naphthalene ring. csic.es This work demonstrated that the naphthalene ring can be a successful substitute for either the 3,4,5-trimethoxyphenyl or the 3-hydroxy-4-methoxyphenyl rings of combretastatin A-4, yielding compounds with comparable potency. csic.es This suggests that the interaction with the biological target, tubulin, is largely hydrophobic in nature. However, replacing both phenyl rings with naphthalene moieties was found to be detrimental to the activity, indicating a need for a balance between hydrophobic and polar interactions. csic.es

Further studies have focused on synthesizing novel naphthyl derivatives to evaluate their antimicrobial activity. researchgate.netafricaresearchconnects.com These efforts involve various chemical transformations starting from precursors like l-acetyl naphthalene to create a library of new compounds. africaresearchconnects.com Subsequent antimicrobial testing revealed that some of these new substituted naphthyl derivatives exhibit promising activity against various microbial strains, highlighting the potential for developing new therapeutic agents through this synthetic approach. africaresearchconnects.com

Synthesis and Assessment of Amino-Substituted Naphthylthioacetic Acid Analogues

The incorporation of amino groups into aromatic structures is a widely used strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. While direct studies on amino-substituted naphthylthioacetic acids are specific, broader research on related structures provides valuable insights. For example, the synthesis of N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core has yielded compounds with promising antimicrobial activity, particularly against Gram-positive bacteria. plos.org This indicates that the N-substituted amino acid scaffold is a viable starting point for developing new antimicrobial agents.

In a similar vein, pentacyclic benzimidazole (B57391) derivatives featuring amino or amido side chains have been synthesized and evaluated for their antiproliferative activity. mdpi.com The biological activity of these compounds was found to be strongly dependent on the position and nature of the amino side chain on the complex heterocyclic skeleton. mdpi.com These findings underscore the critical role that amino substituents can play in defining the biological action of complex aromatic molecules.

Table 2: Effect of Amino-Substitution in Related Aromatic Compounds

| Compound Class | Biological Target/Activity | Key Findings on Amino-Substitution |

|---|---|---|

| N-Substituted β-Amino Acid Derivatives | Antimicrobial (Gram-positive pathogens) | The N-substituted amino acid core serves as a promising scaffold for developing novel antimicrobial candidates. plos.org |

Development of Complex Poly-Naphthylthio Architectures (e.g., Corannulene (B50411) Derivatives)

The thioether linkage in this compound provides a reactive handle for constructing larger, more complex molecular architectures. A notable example is the synthesis of corannulene derivatives. Corannulene, a bowl-shaped polycyclic aromatic hydrocarbon, has been functionalized using thiol-halide reactions to create novel materials. nih.govresearchgate.net

In one synthetic approach, amphiphilic corannulene derivatives were prepared by attaching polyethylene (B3416737) glycol chains to a corannulene core. nih.gov The covalent link between the hydrophobic corannulene and the hydrophilic chains was achieved through a thiol-halide reaction, where a thiol group reacts with a halogenated corannulene. nih.gov While this example uses a different thiol, the methodology is directly applicable to naphthylthio-based systems. By varying the substitution pattern and the length of the attached chains, researchers were able to systematically modulate the properties of the final molecule, such as water solubility and thermoresponsive behavior. nih.govresearchgate.net This work demonstrates the synthetic feasibility of creating a wide range of complex architectures based on thiol chemistry, opening possibilities for new materials derived from naphthylthio precursors. nih.govuzh.ch

Isoelectronic and Bioisosteric Analogues of this compound

The strategic modification of a lead compound through the replacement of specific atoms or groups with others that have similar electronic or steric properties is a fundamental concept in medicinal chemistry and drug design, known as isosterism and bioisosterism. In the context of this compound, the exploration of isoelectronic and bioisosteric analogues, particularly those involving the chalcogen group (oxygen, sulfur, and selenium), provides valuable insights into the structure-activity relationships (SAR) governing its biological effects.

Comparative Studies with Naphthylselenoacetic Acid Derivatives

The direct bioisosteric replacement of the sulfur atom in (2-naphthylthio)acetic acid with selenium yields (2-naphthylseleno)acetic acid. Sulfur and selenium are chalcogens and share the same number of valence electrons, making them isoelectronic. However, their differing physicochemical properties can lead to subtle but significant changes in the biological activity of the resulting analogues.

While extensive comparative studies on the plant growth-regulating activities of naphthylthioacetic acid and naphthylselenoacetic acid derivatives are not widely documented in the literature, principles of bioisosterism allow for a predictive comparison. The synthesis of derivatives of 2-naphthylselenoacetic acid, such as the corresponding dialkylamides, has been reported, indicating the chemical accessibility of this class of compounds.

The primary differences between sulfur and selenium that are expected to influence biological activity include atomic radius, electronegativity, polarizability, and the strength of the carbon-chalcogen bond.

| Property | Sulfur (S) | Selenium (Se) | Implication for Bioactivity |

| Atomic Radius (pm) | 102 | 117 | The larger size of selenium may lead to steric hindrance at the receptor binding site, potentially altering binding affinity. |

| Electronegativity (Pauling scale) | 2.58 | 2.55 | The similar electronegativity suggests that the electronic nature of the C-S and C-Se bonds will be comparable, leading to similar inductive effects. |

| Polarizability (ų) | 2.9 | 3.8 | The higher polarizability of selenium could enhance van der Waals interactions with the biological target, possibly increasing binding affinity. |

| C-Chalcogen Bond Length (Å) in C-X-C | ~1.82 | ~1.98 | The longer C-Se bond will alter the overall geometry of the molecule, affecting the spatial relationship between the naphthalene ring and the acetic acid moiety. |

| C-Chalcogen Bond Strength (kJ/mol) | ~272 | ~245 | The weaker C-Se bond may result in different metabolic pathways or stability in biological systems. |

This table presents a comparison of key physicochemical properties of sulfur and selenium and their potential implications for the biological activity of their respective naphthylacetic acid derivatives.

Structural and Functional Comparisons with Naphthylacetic Acid and Naphthyloxyacetic Acid Derivatives

A broader comparison can be made with the well-characterized synthetic auxins, 1-naphthaleneacetic acid (NAA) and 2-naphthyloxyacetic acid (BNOA). nih.govherts.ac.uk These compounds, along with this compound, share the naphthalene scaffold and the acetic acid side chain, which are crucial for auxin activity. The key structural difference lies in the linker between the naphthalene ring and the acetic acid group.

Naphthylacetic Acid (NAA): The acetic acid moiety is directly attached to the naphthalene ring via a carbon-carbon bond.

Naphthyloxyacetic Acid (BNOA): An oxygen atom links the naphthalene ring to the acetic acid side chain, forming an ether linkage. plantgrowthhormones.com

This compound: A sulfur atom serves as the linker, creating a thioether bond.

These differences in the linking atom (or its absence) have a profound impact on the molecule's three-dimensional structure, flexibility, and electronic properties, which in turn dictates its interaction with auxin receptors. The auxin activity of these compounds is generally attributed to their ability to mimic the natural auxin, indole-3-acetic acid (IAA), and interact with the TIR1/AFB family of auxin co-receptors. nih.gov

The structure-activity relationships of phenylacetic and phenoxyacetic acids have been studied, providing a framework for understanding their naphthalene counterparts. nih.gov For optimal auxin activity, specific spatial relationships between the aromatic ring system and the carboxylic acid group are required.

| Compound Class | Linker Atom/Group | Approximate Bond Angle (C-X-C) | Approximate Bond Length (C-X) (Å) | Functional Implications |

| Naphthylacetic Acid (NAA) | -CH₂- (direct bond) | ~109.5° (at sp³ carbon) | ~1.54 (C-C) | The direct linkage provides a relatively rigid structure, fixing the orientation of the acetic acid side chain relative to the naphthalene ring. |

| Naphthyloxyacetic Acid (BNOA) | -O- (Ether) | ~111° | ~1.43 (C-O) | The oxygen linker introduces some flexibility and alters the bond angle and length, affecting the spatial arrangement. The electronegative oxygen can also participate in hydrogen bonding. |

| (2-Naphthylthio)acetic Acid | -S- (Thioether) | ~99° | ~1.82 (C-S) | The sulfur atom provides a significantly different bond angle and longer bond length compared to oxygen, leading to a distinct molecular geometry. Its lower electronegativity and higher polarizability compared to oxygen also modify its electronic character. |

| (2-Naphthylseleno)acetic Acid | -Se- (Selenoether) | ~96° | ~1.98 (C-Se) | The selenium linker further modifies the geometry with a smaller bond angle and longer bond length. Its properties are anticipated to be an extension of the trends observed with sulfur. |

This table compares the structural features of different classes of naphthyl-based auxins and their potential functional implications.

The synthesis of derivatives, such as dichloro-β-naphthyloxyacetic acids, has been explored to modulate the activity of these plant growth regulators. rsc.org The introduction of substituents on the naphthalene ring can influence the lipophilicity, electronic distribution, and metabolic stability of the molecule, thereby fine-tuning its biological activity.

No Publicly Available Research Found for "this compound" in Advanced Scientific Applications

Following extensive and targeted searches of scientific databases and scholarly articles, no specific research or data could be located for the chemical compound “this compound” within the advanced application contexts outlined in the requested article structure. The inquiry, which focused on its use as a synthetic intermediate, its role in high-throughput screening, its formulation in advanced delivery systems, and its solution behavior, yielded no direct results for this particular compound.

The comprehensive search aimed to uncover detailed research findings, including data suitable for tabulation, on the following topics:

Utilization as a Synthetic Intermediate in Complex Organic Synthesis: No literature was found detailing the use of this compound as a building block or intermediate in the synthesis of more complex organic molecules.

Methodological Applications in High-Throughput Screening and Lead Compound Identification: The search did not identify any studies where this compound was used as a tool compound or was identified as a lead compound in high-throughput screening campaigns.

Development of Advanced Delivery Systems and Controlled Release Formulations: There is no available research on the encapsulation of this compound in biopolymer matrices for targeted release or its interaction with water-soluble polymers for use as an agrochemical adjuvant.

Research into Solution Behavior and Solvation Thermodynamics: No equilibrium solubility studies or thermodynamic analyses for this compound in various solvent systems were discovered in the public domain.

While general information exists for related compounds such as sodium acetate (B1210297) and other naphthalene derivatives, and for the methodologies mentioned (e.g., encapsulation, high-throughput screening), the specific data and research findings for "this compound" itself are absent from the accessible scientific literature. This lack of available information prevents the creation of a scientifically accurate and detailed article as per the specified requirements.

Advanced Applications in Scientific Research and Formulation Science

Research into Solution Behavior and Solvation Thermodynamics

Modeling and Prediction of Solution Properties

There is currently no publicly available scientific literature or data regarding the modeling and prediction of the solution properties of Sodium (2-naphthylthio)acetate. Research into the thermodynamic and physicochemical properties of this compound in various solvents, which would be essential for developing predictive models, has not been identified. Such studies would typically involve experimental measurements of properties like solubility, density, viscosity, and activity coefficients over a range of temperatures and concentrations. These experimental data would then form the basis for developing and validating theoretical models, such as equations of state or activity coefficient models, to predict the behavior of this compound in solution. The absence of this foundational research precludes any detailed discussion or presentation of data on this topic.

Environmental Considerations and Transport Dynamics

Environmental Fate and Degradation Pathways in Various Compartments

There is currently no available data in the scientific literature detailing the environmental fate and degradation pathways of Sodium (2-naphthylthio)acetate in soil, water, or air. Studies on the biodegradation of analogous compounds like 1-naphthaleneacetic acid suggest a potential for microbial breakdown; however, the specific pathways and rates for this compound are unknown. The presence of the sulfur atom and the thioacetate (B1230152) group would likely influence the enzymatic processes involved in its degradation, making it distinct from its carboxylate analog.

Potential for Environmental Transport and Distribution Using Multimedia Fate Models

Without fundamental physicochemical data such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow) for this compound, it is not feasible to apply multimedia fate models to predict its environmental transport and distribution. These models are essential tools for estimating how a chemical will partition between different environmental compartments (air, water, soil, sediment). While such models have been used for other compounds, their application to this compound is precluded by the absence of necessary input parameters.

Research on Biotransformation and Metabolite Formation

No studies have been identified that investigate the biotransformation or the formation of metabolites from this compound in any biological system. Research on the metabolism of simpler compounds like sodium acetate (B1210297) has shown it can be converted to acetyl-CoA and participate in cellular metabolic pathways. However, the complex structure of the 2-naphthylthio group in this compound introduces significantly different metabolic possibilities that have not been explored. The metabolic fate of the naphthalene (B1677914) moiety and the thioacetate linkage is currently uncharacterized.

Future Research Directions and Translational Perspectives for Sodium 2 Naphthylthio Acetate

Development of Novel, Sustainable, and Scalable Synthetic Methodologies

The future development of Sodium (2-naphthylthio)acetate and its derivatives hinges on the establishment of novel, sustainable, and scalable synthetic methodologies. Current synthetic routes to similar aryl thioacetic acids often involve multi-step processes. Future research will likely focus on greener and more efficient synthetic strategies.

One promising avenue is the use of photocatalysis. Visible-light-promoted reactions can offer a more environmentally friendly alternative to traditional methods that may require harsh reagents and high temperatures. For instance, a dual nickel/photocatalytic approach using a recyclable carbon nitride semiconductor has been shown to be effective for the coupling of aryl halides with thiols under mild conditions. nih.gov Such a system could potentially be adapted for the synthesis of (2-naphthylthio)acetic acid.

Another area of exploration is the use of catalyst systems that are both sustainable and efficient. Copper-catalyzed cross-coupling reactions, for example, provide a valuable method for the formation of carbon-sulfur bonds. tandfonline.com The development of water-based solvent systems for these reactions would further enhance their sustainability. researchgate.net Additionally, research into one-pot syntheses, where multiple reaction steps are carried out in the same vessel, could significantly improve the scalability and cost-effectiveness of producing these compounds.

The use of odorless and stable thiol surrogates, such as S-alkyl butanethioates, in copper-catalyzed reactions presents another innovative and more environmentally friendly approach to synthesizing alkyl aryl sulfides without the need for toxic and malodorous thiols. tandfonline.com

Deeper Mechanistic Understanding of Biological Activities at the Molecular Level

Recent research has identified derivatives of (2-naphthylthio)acetic acid as selective inhibitors of the anti-apoptotic protein B-cell lymphoma-1 (Bfl-1). Bfl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Bfl-1 has been implicated in the survival of cancer cells and their resistance to chemotherapy.

The primary mechanism of action for these (2-naphthylthio)acetic acid derivatives is the disruption of the interaction between Bfl-1 and pro-apoptotic proteins like BIM. By binding to a groove on the surface of Bfl-1, these inhibitors prevent Bfl-1 from sequestering pro-apoptotic proteins, thereby allowing apoptosis to proceed. A key area for future research is to further elucidate the specific molecular interactions between these compounds and the Bfl-1 protein. High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, can provide detailed insights into the binding mode and the conformational changes induced in Bfl-1 upon ligand binding. nih.gov

Understanding the kinetics of binding, including the association and dissociation rates of the inhibitors, will also be crucial. This information can help in designing compounds with improved target residence time and, consequently, enhanced efficacy.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity and Efficacy

Building on the initial discovery of (2-naphthylthio)acetic acid derivatives as Bfl-1 inhibitors, a significant future direction is the rational design and synthesis of next-generation compounds with improved properties. The goal is to develop derivatives with higher potency, greater selectivity for Bfl-1 over other Bcl-2 family members (like Mcl-1), and better pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the chemical structure of the lead compounds and evaluating their biological activity, researchers can identify key functional groups and structural motifs that contribute to potency and selectivity. For example, the initial hit compound, UMI-77, was modified to remove characteristics of pan-assay interference compounds (PAINS) and to enhance its binding affinity and selectivity for Bfl-1 over Mcl-1. This led to the development of a lead compound with more than 10-fold selectivity for Bfl-1.

Future design strategies will likely involve exploring a wider range of substituents on both the naphthalene (B1677914) ring and the acetic acid portion of the molecule. The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric interactions with the target protein, all of which can influence its binding affinity and selectivity.

Table 1: Structure-Activity Relationship of (2-naphthylthio)acetic acid Derivatives as Bfl-1 Inhibitors

| Compound | R1 Group | R2 Group | Bfl-1 Ki (μM) | Mcl-1 Ki (μM) | Selectivity (Mcl-1/Bfl-1) |

| UMI-77 | H | H | 1.2 | 3.5 | 2.9 |

| Derivative A | Cl | H | 0.8 | 5.2 | 6.5 |

| Derivative B | OCH3 | H | 2.1 | 4.8 | 2.3 |

| Lead Compound | Phenylsulfonamide | Cyclohexyl | 0.63 | 6.77 | 10.7 |

Note: Data is hypothetical and for illustrative purposes, based on the principles of SAR described in the research.

Advanced Computational Predictive Modeling for Structure-Activity Relationship Expansion

Advanced computational predictive modeling plays a crucial role in accelerating the drug discovery process for compounds like this compound. These in silico techniques can provide valuable insights into the structure-activity relationship (SAR) and guide the rational design of more potent and selective inhibitors.

Molecular docking is a key computational tool used to predict the preferred binding orientation of a ligand to its target protein. nih.gov By docking various derivatives of (2-naphthylthio)acetic acid into the binding groove of Bfl-1, researchers can estimate their binding affinity and identify key interactions. nih.gov This information helps in prioritizing which compounds to synthesize and test experimentally.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein interaction. nih.gov MD simulations model the movement of atoms over time, providing a dynamic picture of how the ligand binds to the protein and the conformational changes that occur. dovepress.com This can reveal important information about the stability of the ligand-protein complex and the role of solvent molecules in the binding process.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. QSAR models use statistical methods to correlate the chemical properties of a series of compounds with their biological activity. researchgate.netresearchgate.net By developing a QSAR model for (2-naphthylthio)acetic acid derivatives, it may be possible to predict the activity of new, unsynthesized compounds, thereby expanding the SAR and guiding the design of more effective inhibitors. researchgate.net

Exploration of Novel Applications Beyond Current Scope in Agricultural and Biomedical Research

The primary focus of research on (2-naphthylthio)acetic acid derivatives has been in the biomedical field, specifically as potential anti-cancer agents due to their activity as Bfl-1 inhibitors. The overexpression of Bfl-1 is associated with resistance to various cancer therapies, making inhibitors of this protein highly sought after. acs.org Future biomedical research will likely involve evaluating the efficacy of these compounds in various cancer models, both in vitro and in vivo. Combination therapies, where a Bfl-1 inhibitor is used alongside other chemotherapeutic agents, could also be a promising strategy to overcome drug resistance. acs.org

While the current body of research does not indicate any direct applications of this compound in agriculture, the broader class of naphthalene acetic acid derivatives, such as Sodium naphthalene acetate (B1210297), are widely used as plant growth regulators. plantgrowthhormones.com They can promote root formation, fruit setting, and prevent premature fruit drop. plantgrowthhormones.com Future exploratory research could investigate whether this compound or its derivatives exhibit any plant growth-regulating properties, although this remains a speculative area.

The potential for this class of compounds in other biomedical areas is also worth exploring. For instance, aberrant apoptosis is a hallmark of not only cancer but also autoimmune diseases and neurodegenerative disorders. Further research could investigate the therapeutic potential of Bfl-1 inhibitors in these other disease contexts. Additionally, the unique chemical scaffold of (2-naphthylthio)acetic acid may lend itself to applications in materials science, although this is an area that is yet to be explored.

Q & A

Q. What experimental designs are suitable for studying the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use kinetic studies with varying nucleophiles (e.g., thiols, amines) under pseudo-first-order conditions. Monitor reaction progress via HPLC or UV-Vis spectroscopy (λ = 280 nm for naphthyl absorbance). Reactor systems (e.g., continuous-flow setups) can minimize side reactions, as demonstrated in ethyl acetate saponification studies .

Q. How does the sodium ion influence the stability of the acetate moiety in aqueous solutions?

- Methodological Answer : Conduct comparative studies using Li⁺ or K⁺ analogs to isolate cation effects. Stability is assessed via accelerated degradation tests (40°C/75% RH) and monitored by tracking free acetic acid release via GC-MS. XAS data (e.g., pre-edge features) can reveal cation-induced electronic changes in the carboxylate group .

Q. What strategies mitigate interference from naphthylthio byproducts in spectroscopic analysis?

- Methodological Answer : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to isolate the target compound. For FTIR, subtract background spectra of common byproducts (e.g., disulfides). In mass spectrometry, use high-resolution instruments (HRMS-ESI) to distinguish isotopic patterns .

Data Interpretation & Validation

Q. How should researchers validate conflicting kinetic data from degradation studies?

- Methodological Answer : Apply Arrhenius analysis to compare degradation rates across temperatures. Use statistical tools (e.g., ANOVA) to identify outliers, and cross-validate with alternative methods like isothermal calorimetry. Ensure pH consistency (e.g., sodium acetate buffer) to eliminate confounding variables .

Q. What computational methods support experimental data on sodium-carboxylate binding?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G*) model sodium coordination geometries. Compare computed bond lengths/angles with XAS or crystallographic data. Solvent effects are incorporated via implicit models (e.g., PCM for water) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.